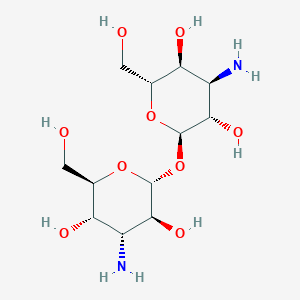
3-Adaada
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol is a complex carbohydrate derivative. It features multiple hydroxyl groups and amino groups, making it a versatile molecule in various chemical and biological applications. This compound is structurally related to sugars and can be found in various natural and synthetic contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes the use of protecting groups such as acetals or silyl ethers to shield the hydroxyl groups during the introduction of amino groups. The reaction conditions often require mild temperatures and neutral pH to prevent degradation of the carbohydrate backbone.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the desired glycosidic bonds. This method is advantageous due to its specificity and mild reaction conditions. Alternatively, chemical synthesis using solid-phase techniques can be employed for large-scale production, ensuring high purity and yield.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or alkyl halides under basic conditions.
Major Products
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its role in cellular processes. Its structural similarity to natural sugars makes it a useful tool in studying carbohydrate metabolism and enzyme interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Its amino and hydroxyl groups can be modified to enhance biological activity, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of various fine chemicals.
作用機序
The mechanism of action of (2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with enzymes and receptors, influencing their activity. This compound can also participate in glycosylation reactions, modifying proteins and lipids, thereby affecting cellular signaling pathways.
類似化合物との比較
Similar Compounds
(2R,3S,4R,5S,6R)-2-amino-2-deoxy-D-glucose: Similar structure but lacks the additional amino and hydroxyl groups.
(2R,3S,4R,5S,6R)-2-deoxy-D-ribose: Similar carbohydrate backbone but lacks amino groups.
(2R,3S,4R,5S,6R)-2-amino-2-deoxy-D-galactose: Similar structure with different stereochemistry.
Uniqueness
The uniqueness of (2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol lies in its multiple functional groups and stereochemistry, which provide a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
110043-65-7 |
|---|---|
分子式 |
C12H24N2O9 |
分子量 |
340.33 g/mol |
IUPAC名 |
(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C12H24N2O9/c13-5-7(17)3(1-15)21-11(9(5)19)23-12-10(20)6(14)8(18)4(2-16)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 |
InChIキー |
ZPEFXARQZVAHGO-RYRYQYGESA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)N)O)O)N)O)O |
異性体SMILES |
C([C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)CO)O)N)O)O)N)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)N)O)O)N)O)O |
同義語 |
3-ADAADA 3-amino-3-deoxy-alpha-D-altropyranosyl-3-amino-3-deoxy-alpha-D-altropyranoside 3-amino-3-deoxyaltropyranosyl-3-amino-3-deoxyaltropyranoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















